molecular formula C12H14ClNO2 B13998785 (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13998785
M. Wt: 239.70 g/mol
InChI Key: VYYRVGOYRWQGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a 3-chlorobenzyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-chlorobenzylamine with a suitable pyrrolidine derivative, followed by carboxylation. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the 3-chlorobenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    4-(3-chlorobenzyl)pyrrolidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

Uniqueness

(2S)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the 3-chlorobenzyl and carboxylic acid groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRVGOYRWQGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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